N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine
Description
N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C9H12N2O3 It is known for its unique structure, which includes an amino group and two methoxy groups attached to a benzene ring, along with a hydroxylamine functional group
Properties
CAS No. |
58522-75-1 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
N-[(2-amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H12N2O3/c1-13-8-3-6(5-11-12)7(10)4-9(8)14-2/h3-5,12H,10H2,1-2H3 |
InChI Key |
JVQSAUDQXWNVLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NO)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 2-amino-4,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,5-Dimethoxyphenyl)methylidene]hydroxylamine
- 2-Amino-4,5-dimethoxybenzoic acid
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine is unique due to the presence of both amino and methoxy groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
